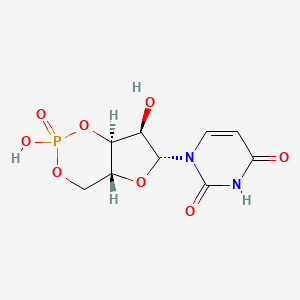

Cyclic 3',5'-uridine monophosphate

Description

Cyclic 3',5'-uridine monophosphate (cUMP) is a pyrimidine-based cyclic nucleotide structurally analogous to the well-characterized purine cyclic nucleotides cAMP and cGMP. It consists of a uridine moiety linked via a 3',5'-phosphodiester bond. Historically, cUMP's existence and biological relevance were debated due to methodological challenges in detection and quantification . Recent studies, however, have identified cUMP in mammalian cells, bacterial systems, and human urine, suggesting roles in cellular signaling and microbial defense mechanisms . Unlike cAMP and cGMP, which are established second messengers, cUMP's functions remain under investigation, with emerging evidence implicating it in bacterial immunity and disease biomarkers .

Properties

CAS No. |

4004-57-3 |

|---|---|

Molecular Formula |

C9H11N2O8P |

Molecular Weight |

306.17 g/mol |

IUPAC Name |

1-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H11N2O8P/c12-5-1-2-11(9(14)10-5)8-6(13)7-4(18-8)3-17-20(15,16)19-7/h1-2,4,6-8,13H,3H2,(H,15,16)(H,10,12,14)/t4-,6-,7-,8-/m1/s1 |

InChI Key |

NXIHNBWNDCFCGL-XVFCMESISA-N |

SMILES |

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O |

Canonical SMILES |

C1C2C(C(C(O2)N3C=CC(=O)NC3=O)O)OP(=O)(O1)O |

Synonyms |

cUMP cyclic 3',5'-uridine monophosphate cyclic UMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Enzyme Specificity : Bacterial toxins like edema factor (EF) and CyaA exhibit broad substrate specificity, producing cUMP, cCMP, and cIMP alongside cAMP . This contrasts with mammalian ACs/GCs, which are more selective for purine substrates .

- Degradation : Phosphodiesterases (PDEs) hydrolyze cUMP and cCMP, albeit with lower efficiency compared to cAMP/cGMP. For example, human PDE1 and PDE3 degrade cUMP, suggesting conserved regulatory mechanisms .

- Physiological Levels: cUMP and cCMP concentrations are significantly lower than cAMP/cGMP in mammalian systems (nanomolar vs. micromolar ranges), complicating their detection .

2.2 Methodological Challenges

- Detection Sensitivity: Early studies relied on radioimmunoassays, which faced cross-reactivity issues. Modern HPLC/MS methods provide higher specificity and accuracy, confirming cUMP in human urine and bacterial cultures .

- Artifacts : Contamination from 2',3'-cyclic isomers (e.g., 2',3'-cUMP) and degradation products (e.g., 5'-UMP) necessitate rigorous purification protocols .

2.4 Pharmacological Potential

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.